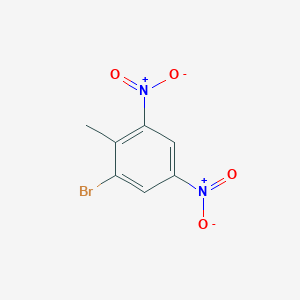

1-Bromo-2-methyl-3,5-dinitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCDPLZDNORAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364852 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-38-1 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1), a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a scientific framework for its utilization in research and development.

Core Molecular Identity and Physicochemical Profile

This compound is a poly-substituted benzene ring, featuring a bromine atom, a methyl group, and two nitro groups. This unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups dictates its chemical reactivity and physical characteristics.

Structural Representation

The structural formula and connectivity of this compound are depicted below.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the known and estimated physical properties of this compound. It is important to note that while some data is reported for this specific molecule, other values are inferred from closely related analogs due to a lack of comprehensive experimental data in the public domain.

| Property | Value | Source / Notes |

| CAS Number | 18242-38-1 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | Not explicitly reported. Expected to be a solid with a defined melting point, similar to related compounds like 1-Bromo-2,4-dinitrobenzene (71-73 °C).[4] | Inferred |

| Boiling Point | 331.2 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like acetone, DMSO, and chlorinated solvents. The related 1-bromo-3,5-dinitrobenzene is slightly soluble in water.[5] | Inferred |

| Flash Point | 154.1 ± 26.5 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetrical substitution pattern, these protons are not chemically equivalent and would likely appear as doublets, with potential long-range coupling. The strong electron-withdrawing effect of the two nitro groups will shift these protons significantly downfield.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework.

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded (shifted downfield). The carbon attached to the bromine will also show a characteristic shift.

-

Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

-

N-O Stretching: Strong, sharp absorption bands are expected for the asymmetric and symmetric stretching of the nitro groups, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

C-Br Stretching: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br bond.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for bromine.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 260 and 262, with a relative intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation patterns would involve the loss of NO₂, NO, and the bromine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The two nitro groups are powerful electron-withdrawing groups, which strongly activate the benzene ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is expected to be SₙAr. The positions ortho and para to the nitro groups are highly activated. In this molecule, the bromine atom is a good leaving group and is situated in a position activated by both nitro groups.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

References

An In-depth Technical Guide to 1-Bromo-2-methyl-3,5-dinitrobenzene: Synthesis, Structure, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-2-methyl-3,5-dinitrobenzene, a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data in public literature, this document combines established chemical principles with data from analogous compounds to offer a robust resource for its synthesis, purification, and characterization.

Molecular Structure and Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its reactivity and physical properties. The presence of two electron-withdrawing nitro groups and a halogen atom makes the aromatic ring electron-deficient, which is a key feature influencing its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Molecular Formula: C₇H₅BrN₂O₄

Molecular Weight: 261.03 g/mol [1]

The structure consists of a benzene ring substituted with a bromine atom at position 1, a methyl group at position 2, and two nitro groups at positions 3 and 5.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18242-38-1 | [2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1] |

| Molecular Weight | 261.03 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | >95% (commercially available) | [2] |

Synthesis and Purification

Proposed Synthetic Pathway: Dinitration of 2-Bromotoluene

The synthesis involves the electrophilic aromatic substitution of 2-bromotoluene using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The positions 3 and 5 are meta to both the bromo and methyl groups and are sterically accessible, making them the most likely sites for nitration.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Bromotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Keep the temperature below 10 °C.

-

Nitration Reaction: To a separate flask containing 2-bromotoluene, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. A solid precipitate should form.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Procedure:

-

Solvent Selection: Ethanol is a likely suitable solvent for the recrystallization of this type of compound.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group.

-

Aromatic Protons (2H): Due to the symmetrical substitution pattern of the nitro groups, the two aromatic protons at positions 4 and 6 are in different chemical environments. They are expected to appear as two distinct signals, likely doublets due to meta-coupling, in the downfield region (δ 8.0-9.0 ppm). The strong electron-withdrawing effect of the two nitro groups will cause a significant downfield shift.

-

Methyl Protons (3H): The methyl protons at position 2 are expected to appear as a singlet in the upfield region (δ 2.3-2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (6C): The six aromatic carbons will have chemical shifts in the range of δ 120-150 ppm. The carbons attached to the nitro groups (C3 and C5) will be the most downfield, followed by the carbon attached to the bromine (C1). The carbon attached to the methyl group (C2) will be more upfield. The two carbons bearing protons (C4 and C6) will have chemical shifts in the typical aromatic region.

-

Methyl Carbon (1C): The methyl carbon is expected to have a chemical shift in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

-

N-O Asymmetric Stretching: A strong absorption band is expected in the region of 1520-1560 cm⁻¹.

-

N-O Symmetric Stretching: Another strong absorption band is expected in the region of 1340-1370 cm⁻¹.

-

C-N Stretching: A weaker absorption may be observed around 830-870 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Bending (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) will indicate the substitution pattern.

-

C-Br Stretching: A weak to medium absorption is expected in the region of 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 260 and 262 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways would involve the loss of NO₂ (m/z -46), O (m/z -16) from the nitro group, and potentially the loss of the bromine atom (m/z -79/81) or the methyl group (m/z -15).

Safety and Handling

This compound is expected to be a hazardous substance. Dinitroaromatic compounds are often toxic and can be explosive.

-

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the bromine atom and the activated aromatic ring—allows for a variety of chemical transformations. It can be a key building block in the development of:

-

Pharmaceuticals: The dinitrophenyl moiety can be a precursor to various pharmacologically active compounds.

-

Agrochemicals: Many pesticides and herbicides are derived from nitrated aromatic compounds.

-

Dyestuffs: The chromophoric nature of the dinitroaromatic system makes it a useful starting material for the synthesis of dyes.

This guide provides a foundational understanding of this compound. Researchers are encouraged to use this information as a starting point and to perform small-scale trials to optimize the synthesis and purification procedures for their specific needs.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2-methyl-3,5-dinitrobenzene in Organic Solvents

Abstract

Introduction: Understanding the Molecular Profile of 1-Bromo-2-methyl-3,5-dinitrobenzene

This compound is a substituted aromatic compound with a molecular formula of C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and two nitro groups, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of two electron-withdrawing nitro groups and a halogen atom significantly influences the molecule's polarity and its capacity for intermolecular interactions.

The predicted LogP value (a measure of lipophilicity) for this compound is 2.46, suggesting it is a hydrophobic or lipophilic ("fat-loving") compound with limited solubility in water but potentially greater solubility in organic solvents.[1] Understanding its solubility is critical for a range of applications, including synthesis, purification, formulation, and in various analytical techniques.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density. As a relatively large aromatic molecule, this compound will exhibit significant dispersion forces.[4] Non-polar solvents primarily interact through these forces.

-

Dipole-Dipole Interactions: The nitro groups and the carbon-bromine bond introduce permanent dipoles into the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact with the solute through these forces.

-

Hydrogen Bonding: this compound does not possess hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro groups. Protic solvents (e.g., alcohols) can engage in this type of interaction.

Based on these principles, it is predictable that this compound will exhibit higher solubility in polar aprotic and some polar protic organic solvents compared to non-polar solvents or water.

Predictive Assessment of Solubility

In the absence of empirical data, a qualitative prediction of solubility can be made by comparing the polarity of this compound with that of various organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | Dissolution would be primarily driven by weaker London dispersion forces. The polarity of the solute may limit miscibility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Strong dipole-dipole interactions between the solvent and the nitro and bromo groups of the solute are expected to facilitate dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of alcohols to act as hydrogen bond donors to the nitro groups can enhance solubility, but the hydrophobic benzene ring may limit this effect. |

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only to demonstrate data presentation. No experimental solubility data for this compound was found in the available literature.

Table 2: Illustrative Quantitative Solubility Data (Hypothetical)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | 25 | 15.2 | 0.582 |

| Ethanol | 25 | 5.8 | 0.222 |

| Toluene | 25 | 3.1 | 0.119 |

| Hexane | 25 | 0.5 | 0.019 |

Experimental Determination of Solubility: Protocols and Methodologies

A definitive understanding of the solubility of this compound requires empirical measurement. The following sections provide detailed protocols for two robust methods: the gravimetric method and UV-Vis spectrophotometry.

The Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining the solubility of a non-volatile solute.[1][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.ws [chem.ws]

- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Regioselective Synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Introduction

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1) is a highly functionalized aromatic compound.[1] Its utility in the fields of medicinal chemistry and materials science stems from the unique electronic and steric properties conferred by its substituents: a bromine atom, a methyl group, and two nitro groups. These features make it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule, focusing on a pathway that ensures high regiochemical control and purity. We will delve into the mechanistic rationale behind the chosen synthetic route, providing field-proven insights to guide researchers through a robust and reproducible process.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to control the position of each substituent. Three primary retrosynthetic disconnections can be considered:

-

Direct Nitration of 2-Bromotoluene: This approach, while seemingly direct, is synthetically challenging. The competing directing effects of the ortho, para-directing methyl group (activating) and the ortho, para-directing bromo group (deactivating) would lead to a complex mixture of mono- and di-nitrated isomers, making the isolation of the desired product in acceptable yield and purity exceedingly difficult.[2]

-

Bromination of a Dinitrotoluene Isomer: This strategy involves the electrophilic bromination of a pre-formed dinitrotoluene. However, achieving the required 1,2,3,5-substitution pattern is problematic. For instance, brominating the common 2,4-dinitrotoluene would not yield the correct isomer due to the strong directing effects of the existing substituents.

-

Sandmeyer Reaction of a Dinitroaniline Precursor: This classical transformation offers superior regiochemical control.[3][4] It involves the synthesis of a specific aniline precursor, 2-methyl-3,5-dinitroaniline, followed by diazotization and subsequent displacement of the diazonium group with a bromine atom using a copper(I) bromide catalyst. This route allows for the precise installation of the functional groups in the desired locations.

Based on this analysis, the Sandmeyer reaction is the most logical and efficient strategy. This guide will focus exclusively on this pathway.

Part 1: Synthesis of the Key Precursor, 2-Methyl-3,5-dinitroaniline

The cornerstone of this synthesis is the preparation of the aniline precursor with the correct substitution pattern. This is achieved in a two-step nitration sequence starting from o-toluidine (2-methylaniline).

Step 1a: Mononitration of o-Toluidine to 2-Methyl-5-nitroaniline

Mechanistic Rationale: Direct nitration of an aromatic amine with a potent nitrating mixture (concentrated nitric and sulfuric acids) presents a challenge, as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director and is strongly deactivating.[5] This effect is leveraged to our advantage. The anilinium group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Concurrently, the weakly activating methyl group directs ortho and para. The position that is meta to the anilinium ion and para to the methyl group is C5, making 2-methyl-5-nitroaniline the major product.[5]

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline [5]

-

Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.

-

Amine Addition: Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This forms the o-toluidinium sulfate salt in situ.

-

Preparation of Nitrating Mixture: In a separate, pre-chilled beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Keep this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred amine salt solution using a dropping funnel over approximately 2 hours. It is critical to maintain the reaction temperature at -10 °C to minimize side-product formation.

-

Quenching and Isolation: After the addition is complete, pour the reaction mixture onto a beaker containing crushed ice.

-

Neutralization: Carefully basify the mixture with a cold sodium hydroxide solution until the pH is alkaline. The product, 2-methyl-5-nitroaniline, will precipitate as an orange solid.

-

Purification: Collect the solid by suction filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acid and inorganic salts. The product can be further purified by recrystallization from aqueous ethanol.

Step 1b: Dinitration to 2-Methyl-3,5-dinitroaniline

Mechanistic Rationale: The second nitration is performed on 2-methyl-5-nitroaniline. The regiochemical outcome is now governed by three substituents:

-

Amino Group (-NH₂): Strongly activating, ortho, para-director (directs to C4, C6).

-

Methyl Group (-CH₃): Weakly activating, ortho, para-director (directs to C3, C1-already substituted).

-

Nitro Group (-NO₂): Strongly deactivating, meta-director (directs to C3, C1-already substituted).

The C3 position is favorably targeted. It is ortho to the activating methyl group and meta to the deactivating nitro group. While the amino group directs elsewhere, its activating effect makes the ring susceptible to a second nitration under carefully controlled, more forceful conditions than the first step.

Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitroaniline

-

Dissolution: Dissolve the 2-methyl-5-nitroaniline (1.0 eq) obtained from the previous step in a sufficient volume of concentrated sulfuric acid at 0 °C.

-

Nitrating Agent: Use a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Reaction: Slowly add the nitrating mixture to the solution of the aniline, maintaining the temperature between 0-5 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The dinitrated product will precipitate.

-

Isolation and Purification: Collect the solid by suction filtration, wash extensively with cold water, and then with a cold, dilute sodium bicarbonate solution to remove all traces of acid. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-methyl-3,5-dinitroaniline.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[6]

Mechanistic Principles: The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (e.g., HBr), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[7]

-

Copper-Catalyzed Displacement: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical reacts with a bromide from the copper(II) species to form the final aryl bromide product and regenerate the copper(I) catalyst.[3][7]

Experimental Protocol: Synthesis of this compound

-

Diazotization: Suspend 2-methyl-3,5-dinitroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) in a flask cooled to 0 °C in an ice-salt bath.

-

Nitrite Addition: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture between 0 and 5 °C. The formation of the diazonium salt is typically complete after stirring for an additional 20-30 minutes at this temperature.

-

Copper(I) Bromide Solution: In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (~48%).

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirring CuBr solution. Vigorous evolution of nitrogen gas will be observed. The addition should be slow enough to control the effervescence.

-

Completion and Isolation: After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates as a solid. Collect the solid by filtration. Alternatively, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic extract with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Quantitative Data and Safety Considerations

Reagent Summary

| Step | Reagent | M.W. ( g/mol ) | Molar Eq. | Purpose |

| 1a | o-Toluidine | 107.15 | 1.0 | Starting Material |

| H₂SO₄ (conc.) | 98.08 | ~17 | Solvent/Catalyst | |

| HNO₃ (conc.) | 63.01 | ~3 | Nitrating Agent | |

| 1b | 2-Methyl-5-nitroaniline | 152.15 | 1.0 | Starting Material |

| H₂SO₄ (conc.) | 98.08 | - | Solvent | |

| Fuming HNO₃ | 63.01 | 1.1 | Nitrating Agent | |

| 2 | 2-Methyl-3,5-dinitroaniline | 197.15 | 1.0 | Precursor |

| HBr (48%) | 80.91 | 3-4 | Acid for Diazotization | |

| NaNO₂ | 69.00 | 1.1 | Diazotizing Agent | |

| CuBr | 143.45 | 1.2 | Catalyst |

Safety and Handling

-

Corrosive Acids: Concentrated sulfuric acid, nitric acid, fuming nitric acid, and hydrobromic acid are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Nitrating Mixtures: Mixtures of concentrated nitric and sulfuric acids are powerful and potentially explosive. Prepare them by adding the nitric acid slowly to the sulfuric acid while cooling. Never add sulfuric acid to nitric acid.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The protocols described herein maintain the diazonium salt in a cold, aqueous solution where it is much more stable. Never attempt to isolate the diazonium salt intermediate. Always keep the reaction temperature between 0-5 °C during its formation and use.

-

Nitro Compounds: The final product and its intermediates are nitroaromatic compounds, which should be handled as potentially toxic and mutagenic. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step pathway culminating in a Sandmeyer reaction. By first synthesizing the 2-methyl-3,5-dinitroaniline precursor through a controlled, sequential nitration of o-toluidine, the precise placement of the nitro groups is secured. The subsequent diazotization and copper-catalyzed bromination provide a reliable method for introducing the bromine atom at the desired position. This strategic approach, which prioritizes regiochemical control over a more direct but less selective route, serves as a robust blueprint for researchers requiring this valuable chemical intermediate.

References

- 1. This compound [sytracks.com]

- 2. 2-Bromo-4,5-dinitrotoluene | 857001-14-0 | Benchchem [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

electrophilic substitution reactions of 1-Bromo-2-methyl-3,5-dinitrobenzene

An In-Depth Technical Guide to the Electrophilic Reactivity of 1-Bromo-2-methyl-3,5-dinitrobenzene

Abstract

This compound is a multifaceted organic intermediate utilized in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1] Its chemical behavior is dominated by the complex interplay of its substituents: a weakly deactivating halogen, a weakly activating alkyl group, and two strongly deactivating nitro groups. This guide provides a comprehensive analysis of the molecule's reactivity towards electrophilic aromatic substitution (EAS). We will dissect the electronic effects of each substituent to explain the profound deactivation of the aromatic ring, predict the regioselectivity of potential reactions, and critically evaluate the feasibility of common EAS pathways. This analysis reveals that the substrate is exceptionally unreactive towards electrophiles, rendering many standard EAS reactions, particularly Friedel-Crafts processes, non-viable. The guide will explore the theoretical basis for this low reactivity and delineate the extreme conditions necessary for forcing reactions such as nitration and halogenation. Finally, we will briefly contrast this with the molecule's heightened susceptibility to nucleophilic aromatic substitution (SNAr), a more plausible reaction pathway.

Part 1: Molecular Structure and Electronic Profile

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electron density of the π-system. Substituents can either donate electron density, activating the ring, or withdraw electron density, deactivating it. In this compound, the cumulative effect of four distinct substituents results in a significantly electron-deficient aromatic system.

Analysis of Substituent Effects

-

Nitro Groups (-NO₂): The two nitro groups at the C3 and C5 positions are powerful deactivating substituents. They withdraw electron density from the ring through both the inductive effect (-I) and the resonance effect (-R).[2] This substantial electron withdrawal destabilizes the positive charge of the carbocation intermediate (the Wheland intermediate) formed during electrophilic attack, thereby increasing the activation energy and dramatically slowing the reaction rate.[2][3]

-

Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density via the inductive effect (-I), which deactivates the ring.[4] However, they possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R), which can help stabilize a carbocation intermediate.[4] Overall, the inductive effect dominates, making the bromo group a net deactivator, albeit a weak one compared to the nitro groups.[3]

-

Methyl Group (-CH₃): The methyl group at the C2 position is a classic activating group. It donates electron density to the ring primarily through the inductive effect (+I), which helps to stabilize the Wheland intermediate and lower the activation energy for electrophilic attack.[3][5]

Cumulative Effect and Ring Deactivation

The combined influence of two potent electron-withdrawing nitro groups and a deactivating bromo group far outweighs the modest activating effect of the single methyl group. This renders the this compound ring exceptionally electron-poor and, consequently, highly unreactive towards electrophilic attack.

Caption: Electronic effects of substituents on the benzene ring.

Part 2: Regioselectivity in Electrophilic Aromatic Substitution

Should a reaction be forced to occur, the position of the incoming electrophile is determined by the directing effects of the existing substituents. The two available positions for substitution are C4 and C6.

-

Directing Influence of -Br (at C1): As an ortho, para-director, the bromo group directs incoming electrophiles to positions C2, C6 (ortho), and C4 (para).[3]

-

Directing Influence of -CH₃ (at C2): As an ortho, para-director, the methyl group directs to positions C1, C3 (ortho), and C5 (para).[5]

-

Directing Influence of -NO₂ groups (at C3 and C5): As meta-directors, the nitro groups direct to positions C1, C5 (relative to C3) and C1, C3 (relative to C5).[5]

Predicting the Site of Attack

We must analyze the directing effects on the two open positions, C4 and C6:

-

Position C4:

-

Para to the ortho, para-directing -Br group (favorable).

-

Meta to the ortho, para-directing -CH₃ group (unfavorable).

-

Ortho to the meta-directing -NO₂ group at C5 (unfavorable).

-

Meta to the meta-directing -NO₂ group at C3 (favorable).

-

-

Position C6:

-

Ortho to the ortho, para-directing -Br group (favorable, but sterically hindered).

-

Meta to the ortho, para-directing -CH₃ group (unfavorable).

-

Ortho to the meta-directing -NO₂ group at C5 (unfavorable).

-

Para to the meta-directing -NO₂ group at C3 (unfavorable).

-

Caption: Logical workflow for predicting regioselectivity.

Part 3: Feasibility and Limitations of Common EAS Reactions

The severe deactivation of the ring imposes significant limitations on the types of electrophilic substitution reactions that can be performed.

The Friedel-Crafts Limitation

Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry.[6] However, they are known to fail completely on aromatic rings substituted with strongly deactivating groups like -NO₂.[7][8] The electrophiles generated in these reactions (carbocations or acylium ions) are not potent enough to react with a heavily electron-deficient ring.[8] Therefore, this compound is considered inert to Friedel-Crafts conditions.

Forced Nitration and Halogenation

Reactions like nitration and halogenation may be possible, but only under extremely vigorous conditions that can generate a highly reactive electrophile.[9] Even so, yields are expected to be very low, with significant potential for substrate decomposition.

| Reaction | Reagents & Conditions | Feasibility | Expected Major Product (if any) |

| Nitration | Fuming HNO₃, Fuming H₂SO₄, High Temp. | Very Low | 1-Bromo-2-methyl-3,4,5-trinitrobenzene |

| Halogenation | Br₂ or Cl₂, FeBr₃ or AlCl₃, High Temp. | Very Low | 4,1-Dibromo-2-methyl-3,5-dinitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃), High Temp. | Very Low | 2-Bromo-6-methyl-4,8-dinitrobenzene-1-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not Feasible | N/A |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not Feasible | N/A |

Experimental Protocol: Attempted Nitration (A Theoretical Approach)

This protocol describes the forcing conditions that would theoretically be required to attempt the nitration of the title compound. Extreme caution is advised due to the use of highly corrosive reagents and the potential for exothermic, uncontrolled reactions.

Materials:

-

This compound (1.0 eq)

-

Fuming Nitric Acid (99%+) (3.0 eq)

-

Fuming Sulfuric Acid (30% SO₃) (10 mL per gram of substrate)

-

Ice, deionized water

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool the fuming sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add this compound to the cooled acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

Once the substrate is fully dissolved, cool the mixture back to 0°C.

-

Add the fuming nitric acid dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5°C.

-

After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 80-100°C and maintain for 4-6 hours, monitoring by TLC if possible.

-

Cool the reaction mixture to room temperature and then very carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

If a precipitate forms, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid product under vacuum. Characterization by NMR and MS is required to confirm the structure.

Part 4: Alternative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A critical insight for researchers working with this substrate is that the very electronic factors that deactivate the ring towards electrophilic attack activate it for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[10] This makes positions bearing a good leaving group (like the C1-Br) susceptible to attack by nucleophiles (e.g., alkoxides, amines, thiolates).[11]

Caption: General workflow for the S(N)Ar reaction pathway.

Conclusion

This compound is a highly deactivated aromatic compound that is largely inert to standard electrophilic aromatic substitution conditions. The synergistic electron-withdrawing effects of two nitro groups and a bromo group create an electron-deficient π-system that resists attack by all but the most potent electrophiles under harsh, forcing conditions. Friedel-Crafts reactions are not feasible. For drug development and materials science professionals, a more productive synthetic strategy involves leveraging the molecule's enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the deactivating groups play an activating role.

References

- 1. Buy this compound (EVT-378728) | 18242-38-1 [evitachem.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

reactivity of the bromine atom in 1-Bromo-2-methyl-3,5-dinitrobenzene

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-2-methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly activated aromatic compound whose reactivity is of significant interest in the synthesis of complex organic intermediates for the pharmaceutical, agrochemical, and dyestuff industries.[1] The strategic placement of two powerful electron-withdrawing nitro groups and a sterically influential methyl group creates a unique electronic and steric environment. This guide provides a detailed examination of the factors governing the reactivity of the bromine atom, focusing on the predominant reaction pathway: Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying electronic effects, the mechanism of substitution, steric considerations, and provide validated experimental protocols for its synthesis and subsequent reactions.

The Electronic Landscape: A Highly Electrophilic Aromatic Core

The reactivity of any substituent on an aromatic ring is fundamentally dictated by the electronic nature of the ring itself. In this compound, the benzene core is rendered exceptionally electron-poor, a critical prerequisite for nucleophilic attack.[2] This is a direct consequence of the cumulative effects of its substituents.

-

Dominant Electron Withdrawal by Nitro Groups: The two nitro groups (–NO₂) are powerful electron-withdrawing groups, operating through both inductive effects (-I) and resonance effects (-R).[3] The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the ring through the sigma bond (inductive effect). More importantly, the nitro groups withdraw electron density via resonance, delocalizing the ring's pi-electrons onto their oxygen atoms. This effect is most pronounced at the ortho and para positions relative to each nitro group.[4][5] As shown in the resonance structures, this creates significant partial positive charges (δ+) on the carbons at positions 1, 2, 4, and 6, dramatically increasing the electrophilicity of the carbon atom bonded to the bromine (the ipso-carbon).

-

Minor Electron Donation by the Methyl Group: The methyl group (–CH₃) is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.[3] While it slightly counteracts the overwhelming electron withdrawal of the nitro groups, its effect is minor. Its primary influence is steric, which will be discussed later.

The net result is a highly polarized C-Br bond on an electron-deficient ring, priming the molecule for nucleophilic attack at the ipso-carbon.

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Given the electronic activation described above, the bromine atom in this compound serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[6] This reaction does not proceed through SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons due to the instability of the resulting aryl cation and steric hindrance preventing backside attack, respectively.[7]

The SNAr pathway is a two-step addition-elimination mechanism.[8]

-

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient ipso-carbon, forming a covalent bond and breaking the aromaticity of the ring. This creates a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group.

The formation of the Meisenheimer complex is typically the rate-determining step.[2] The profound stability of this intermediate in this compound is the key to its high reactivity. The negative charge of the complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two nitro groups positioned ortho and para to the site of attack.[6]

A simplified diagram of the SNAr addition-elimination mechanism.

Steric Hindrance: The Influence of the Ortho-Methyl Group

While the electronic effects overwhelmingly activate the substrate, the methyl group at the C-2 position introduces significant steric hindrance around the primary reaction site (C-1).[10] Bulky nucleophiles will experience greater difficulty in approaching the ipso-carbon, leading to a decrease in reaction rates compared to its non-methylated analog, 1-bromo-3,5-dinitrobenzene.[11]

This steric effect can be exploited to achieve selectivity in competitive reactions or may necessitate more forcing reaction conditions (e.g., higher temperatures) to achieve desired conversions.

Synthesis Protocol: Preparation of this compound

The synthesis of this compound can be achieved via the nitration of 2-bromo-toluene. The conditions must be carefully controlled to favor dinitration at the positions meta to the bromine and ortho/para to the weakly activating methyl group.

A general workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Charge Reactor: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

-

Add Substrate: Slowly add 2-bromo-toluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid. Cool this mixture before use.

-

Nitration: Add the cold nitrating mixture dropwise to the 2-bromo-toluene solution. The temperature must be rigorously controlled and kept below 10 °C to manage the exothermic reaction and minimize side-product formation.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for several hours to drive the dinitration to completion. Monitor the reaction progress using TLC or GC.

-

Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate as a solid.

-

Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]

Reactivity in SNAr: Experimental Protocol with an Amine Nucleophile

The high reactivity of this compound makes it an excellent substrate for forming C-N bonds, a crucial transformation in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18242-38-1 | [12] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1] |

| Molecular Weight | 261.03 g/mol | [12] |

| Appearance | Solid | [12] |

| Boiling Point | 309.3±22.0 °C at 760 mmHg | [1] |

| Density | 1.9±0.1 g/cm³ | [1] |

Step-by-Step Methodology: Synthesis of N-Aryl-2-methyl-3,5-dinitroaniline

-

Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[11] The choice of solvent is critical as it must effectively solvate the Meisenheimer complex.[11]

-

Add Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is required to neutralize the HBr formed during the reaction.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-100 °C). The steric hindrance from the ortho-methyl group may require higher temperatures than for unhindered analogs. Monitor the reaction via TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will typically precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash with water and then purify by either recrystallization from a solvent like ethanol/water or by column chromatography on silica gel to afford the pure N-substituted product.

Table 2: Predicted Reactivity with Common Nucleophiles

| Nucleophile Class | Example | Expected Reactivity | Key Considerations |

| Amines (N-Nucleophiles) | Piperidine, Aniline | High | Excellent reaction, often used in synthesis of bioactive molecules. Base is required. |

| Alkoxides (O-Nucleophiles) | Sodium Methoxide (NaOMe) | High | Forms aryl ethers. Anhydrous conditions are crucial to prevent hydrolysis. |

| Thiolates (S-Nucleophiles) | Sodium Thiophenoxide (NaSPh) | Very High | Thiolates are soft and highly potent nucleophiles for SNAr reactions.[11] |

| Azides | Sodium Azide (NaN₃) | Moderate to High | Useful for introducing the azido group, a precursor to amines or for click chemistry. |

Conclusion

The is dominated by the SNAr mechanism. The powerful electron-withdrawing capacity of the two meta-disposed nitro groups renders the aromatic ring highly electrophilic, stabilizing the key Meisenheimer complex intermediate and facilitating the displacement of the bromide leaving group. While this electronic activation is paramount, the steric bulk of the ortho-methyl group provides a moderating effect, reducing reaction rates compared to unhindered analogs and presenting an important consideration for synthetic planning. By understanding and controlling these competing electronic and steric factors, researchers can effectively leverage this versatile intermediate for the synthesis of a wide array of complex molecular architectures.

References

- 1. Buy this compound (EVT-378728) | 18242-38-1 [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 10. 1-Bromo-2-methyl-3,4-dinitrobenzene | 290353-57-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [sytracks.com]

A Technical Guide to the Potential Applications of 1-Bromo-2-methyl-3,5-dinitrobenzene in Medicinal Chemistry

Abstract

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1) is a poly-functionalized aromatic compound that, despite its commercial availability, remains significantly underexplored within the medicinal chemistry landscape.[1][2][3] This technical guide serves as a forward-looking whitepaper, moving beyond established applications to explore the molecule's latent potential as a versatile scaffold and intermediate for drug discovery and development. As Senior Application Scientists, we will dissect the molecule's inherent reactivity, proposing several high-potential research avenues. This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed, actionable protocols needed to unlock the value of this unique chemical entity. We will explore its utility in combinatorial library synthesis through nucleophilic aromatic substitution, its role as an advanced intermediate for lead optimization via cross-coupling reactions, and the transformative possibilities offered by the reduction of its nitro functionalities.

Core Structural Analysis and Predicted Reactivity

The medicinal chemistry utility of a starting material is dictated by its structure, physicochemical properties, and the reactive "handles" it presents. This compound is a unique convergence of functional groups, each contributing to its overall chemical personality.

Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its application in synthesis and its potential role in a drug-like molecule.

| Property | Value | Data Source |

| CAS Number | 18242-38-1 | Guidechem[1] |

| Molecular Formula | C₇H₅BrN₂O₄ | ChemicalBook[4] |

| Molecular Weight | 261.03 g/mol | Chemsrc[3] |

| Appearance | Solid (Predicted) | SyTracks[2] |

Electronic Profile and Reactive Centers

The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the two nitro groups positioned meta to the bromine atom. This arrangement profoundly influences the electron density of the aromatic ring, creating distinct sites for chemical modification.

-

C1 (Bromo Position): This carbon is highly electron-deficient and activated for nucleophilic aromatic substitution (SₙAr). The bromine atom serves as an excellent leaving group in this context.[5] Additionally, the carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions.

-

C3 & C5 (Nitro Positions): The nitro groups are the primary activating moieties for SₙAr. They are also readily reduced to amino groups, a cornerstone transformation in medicinal chemistry that unlocks a vast array of subsequent functionalization chemistries.[6]

-

C2 (Methyl Position): The methyl group is a sterically influential, weakly electron-donating group. While less reactive than the other positions, it can influence the conformation of adjacent groups and could potentially be functionalized under radical conditions.

This multi-faceted reactivity profile allows for a strategic, stepwise approach to molecular elaboration, making it an ideal starting point for creating diverse chemical libraries.

Caption: Key reactive sites on the this compound scaffold.

Application I: A Scaffold for Rapid Library Generation via SₙAr

The most direct application of this scaffold is in the generation of diverse chemical libraries through Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Rationale

The SₙAr mechanism proceeds via a two-step addition-elimination pathway.[7][8] The presence of two strong electron-withdrawing nitro groups is essential, as they stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[5] This high degree of activation makes the displacement of the bromide with a wide range of nucleophiles (amines, thiols, alkoxides) facile and high-yielding, which is ideal for combinatorial chemistry.

Detailed Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes a representative SₙAr reaction. The self-validating system includes in-process controls (TLC/LC-MS) to ensure reaction completion and high-purity product isolation.

Objective: To synthesize N-benzyl-2-methyl-3,5-dinitroaniline.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

TLC plates (silica gel 60 F₂₅₄)

-

LC-MS and NMR instrumentation

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (e.g., 261 mg, 1.0 mmol) and anhydrous DMSO (5 mL).

-

Addition of Reagents: Add potassium carbonate (276 mg, 2.0 mmol) to the solution. This base is crucial for scavenging the HBr byproduct. Add benzylamine (128 mg, 1.2 mmol, 131 µL).

-

Causality Insight: Using a non-nucleophilic inorganic base like K₂CO₃ prevents competition with the primary nucleophile. DMSO is the solvent of choice as its polar aprotic nature solvates the potassium cation while leaving the nucleophile relatively "bare" and more reactive.[7]

-

-

Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere. The reaction progress is monitored to ensure completion.

-

In-Process Validation (TLC/LC-MS): After 2 hours, withdraw a small aliquot. Dilute with EtOAc and spot on a TLC plate (eluent: 20% EtOAc in hexanes). Visualize under UV light. A new, lower Rf spot corresponding to the product should be dominant, with the starting material spot diminished. Confirm the mass of the product using LC-MS. Continue heating until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with EtOAc (3 x 25 mL). The organic layers are combined.

-

Trustworthiness: The aqueous workup is essential to remove the high-boiling DMSO solvent and inorganic salts.

-

-

Purification: Wash the combined organic layers with water (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product Characterization: Purify the resulting crude solid by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: Workflow for generating a chemical library via SₙAr.

Application II: An Advanced Intermediate for Lead Optimization

While SₙAr is excellent for initial library synthesis, the C-Br bond also enables more complex constructions typical of lead optimization campaigns using palladium-catalyzed cross-coupling reactions.

Strategic Value in Drug Design

Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N/C-O bond formation) are fundamental tools for building molecular complexity. Using this compound as an intermediate allows for the strategic introduction of diverse aryl, heteroaryl, or amine moieties, which can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the aryl bromide can often facilitate the oxidative addition step in the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a standard Suzuki coupling, a reliable method for creating a bi-aryl linkage.

Objective: To synthesize 2-methyl-3,5-dinitro-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane

-

Toluene

Procedure:

-

Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (261 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Expertise: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add 1,4-dioxane (6 mL) and the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol).

-

Reaction Execution: Heat the mixture to 90°C with vigorous stirring. The reaction should become homogeneous as it progresses.

-

In-Process Validation: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup and Isolation: Cool the reaction to room temperature. Dilute with water and extract with toluene. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification and Characterization: Purify the crude product via flash chromatography to yield the desired bi-aryl compound. Confirm the structure and purity with NMR and HRMS.

Application III: Bio-reduction as a Gateway to Novel Chemical Space

The nitro groups are not merely activators; they are masked functional groups of immense potential. Their reduction to anilines opens up entirely new avenues for derivatization.

The Power of the Aniline Functional Group

Anilines are nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and diazotization, among other reactions. Reducing the dinitro compound to a diamine transforms the scaffold into a building block for complex heterocyclic systems (e.g., benzodiazepines, quinoxalines) or as a linker for bivalent ligands or PROTACs.

Detailed Experimental Protocol: Complete Nitro Group Reduction

This protocol uses tin(II) chloride, a classic and effective reagent for reducing aromatic nitro groups.

Objective: To synthesize 2-methylbenzene-1,3,5-triamine (after displacement of the bromine). Note: This protocol assumes the bromine was first displaced via SₙAr with an amine, then reduced. For simplicity, we will describe the reduction of a generic dinitroaniline derivative.

Materials:

-

A 2-methyl-3,5-dinitroaniline derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (8-10 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (5M)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the dinitroaniline derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Addition of Reducing Agent: Add SnCl₂·2H₂O (approx. 1.8 g, 8.0 mmol) to the solution, followed by the slow addition of concentrated HCl (2 mL).

-

Causality Insight: The reaction proceeds in a strongly acidic medium where Sn(II) acts as the reductant. A large excess is used to ensure complete conversion.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to 0°C in an ice bath. Carefully basify the mixture by the slow addition of 5M NaOH until the pH is >10. The tin salts will precipitate as tin hydroxide.

-

Extraction and Purification: Filter the mixture through a pad of Celite to remove the inorganic solids. Extract the aqueous filtrate with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude diamine, which can be purified further if necessary.

Caption: Pathway from dinitro scaffold to diverse functionalized products.

Speculative and Advanced Applications

Beyond its role as a scaffold, the inherent electronic properties of the dinitrophenyl moiety suggest more direct pharmacological applications.

-

Covalent Modulators: The highly electrophilic aromatic ring could function as a covalent warhead. It is plausible that it could undergo SₙAr with a nucleophilic residue, such as a cysteine thiol, in a protein's binding site, leading to irreversible inhibition. This mechanism is exploited by some anticancer agents.[9]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~261 Da, this molecule is at the upper end for a typical fragment. However, derivatives made via SₙAr with small nucleophiles could easily fall within the "Rule of Three" criteria, serving as excellent starting points for FBDD campaigns.

-

Bioisosteric Replacement: The dinitrophenyl group can be considered a bioisostere for other functionalities.[10][11] For instance, its size and electronic profile might mimic parts of purine or pteridine ring systems, suggesting its potential use in designing kinase or folate pathway inhibitors. The thoughtful application of bioisosteres is a key strategy for modulating ADME/Tox properties and securing intellectual property.[12]

Conclusion

This compound represents a confluence of reactive opportunities for the medicinal chemist. Its true value lies not in any single feature, but in the strategic interplay between its three distinct reactive domains: the SₙAr/cross-coupling-ready C-Br bond, the reducible nitro groups, and the sterically-influential methyl group. This guide has laid out a series of scientifically grounded, high-potential applications, complete with actionable protocols designed to serve as a launchpad for new research endeavors. While currently an underexplored niche of chemical space, we posit that this compound is a powerful and versatile building block poised for significant contributions to future drug discovery programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [sytracks.com]

- 3. This compound | CAS#:18242-38-1 | Chemsrc [chemsrc.com]

- 4. This compound | 18242-38-1 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal nitro-compounds. Part II. Search for ortho-interactions in tumour-inhibitory 2,4-dinitrophenylaziridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. drughunter.com [drughunter.com]

- 11. ctppc.org [ctppc.org]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-2-methyl-3,5-dinitrobenzene as a building block in organic synthesis

An In-Depth Technical Guide to 1-Bromo-2-methyl-3,5-dinitrobenzene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic selection of foundational scaffolds is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, offering a synthetically rich platform for derivatization. Its structure is distinguished by a strategically substituted benzene ring featuring a bromine atom, a methyl group, and two strongly electron-withdrawing nitro groups. This unique arrangement of functional groups imparts a predictable and tiered reactivity, allowing for selective transformations at multiple sites. This guide provides a comprehensive exploration of the core reactivity, mechanistic underpinnings, and strategic applications of this compound, positioning it as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.

Foundational Characteristics: Properties and Synthesis

This compound is a solid organic compound whose utility is grounded in its distinct physicochemical properties.[1]

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| Appearance | Solid |

| Density (Predicted) | 1.9±0.1 g/cm³ |

| Boiling Point (Predicted) | 309.3±22.0 °C at 760 mmHg |

The synthesis of this building block is typically achieved through the electrophilic nitration of a substituted benzene precursor. A common route involves the careful nitration of 1-bromo-2-methylbenzene. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups, combined with controlled reaction conditions using a nitrating agent such as fuming nitric acid, lead to the desired 3,5-dinitro substitution pattern.[2]

A Multi-Functional Scaffold: Mapping the Reactivity

The synthetic power of this compound lies in the distinct reactivity of its three key functional regions: the carbon-bromine bond, the two nitro groups, and the methyl group. The presence of the strongly deactivating nitro groups creates a hierarchical system for synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The most prominent feature of this molecule is its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the two nitro groups positioned ortho and para to the bromine atom.

Causality Behind Reactivity: The powerful electron-withdrawing nature of the nitro groups polarizes the aromatic ring, making the carbon atom attached to the bromine (the ipso-carbon) highly electrophilic and prone to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the ortho and para nitro groups, significantly lowering the activation energy for its formation.[5]

-

Elimination Step: The aromaticity is restored in a rapid subsequent step through the expulsion of the bromide leaving group.

This pathway allows for the straightforward introduction of a wide array of functional groups, including:

-

N-Aryl Compounds: Reactions with primary and secondary amines yield substituted dinitroanilines.[3]

-

Aryl Ethers: Reactions with alkoxides or phenoxides produce aryl ethers.[3]

-

Aryl Thioethers: Reactions with thiolates give rise to thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7] It is a robust method for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl, making the bromo-substituent well-suited for this transformation.[6][7]

-

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9] This provides direct access to aryl alkynes, which are versatile intermediates for further synthesis, including the construction of heterocycles and conjugated systems.

Selective Reduction of Nitro Groups

The two nitro groups can be selectively or fully reduced to primary amines, unlocking a new dimension of synthetic possibilities.

-

Selective Monoreduction (Zinin Reduction): The reduction of one nitro group while leaving the other intact is a significant synthetic challenge that can be overcome using specific reagents. The Zinin reduction, which employs reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄HS), is a classic and effective method for the selective reduction of one nitro group in a polynitro aromatic compound.[10][11][12] The choice of which nitro group is reduced can often be influenced by steric hindrance, with the least hindered group being preferentially reduced.[11]

-

Complete Reduction: The simultaneous reduction of both nitro groups to form 1-amino-2-methyl-3,5-diaminobenzene derivatives can be achieved with stronger reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[13]

The resulting amino groups are nucleophilic and can be readily derivatized via acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), or used as building blocks for the synthesis of nitrogen-containing heterocycles.[14]

Strategic Application: A Multi-Step Synthetic Workflow

The true value of this compound is realized in multi-step syntheses where its different reactive sites are addressed in a controlled, sequential manner. This allows for the construction of highly substituted and complex aromatic scaffolds from a single, readily available starting material.

The following workflow illustrates a potential synthetic strategy:

This strategic approach enables the synthesis of molecules with precisely controlled substitution patterns, a critical requirement in drug discovery and materials science where structure dictates function.

Field-Proven Methodologies: Experimental Protocols

The protocols described below are self-validating systems designed for reproducibility. They represent standard, authoritative procedures adapted for this specific substrate.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To replace the bromine atom with a secondary amine.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).

-

Addition of Nucleophile: Add the secondary amine (1.1 - 1.5 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to act as a scavenger for the HBr generated.

-

Reaction: Heat the mixture to a temperature between 60-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

-